![molecular formula C17H14ClN3O3S B3304743 N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-91-0](/img/structure/B3304743.png)
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Overview
Description
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been reported to exhibit antibacterial activity
Mode of Action
The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiretroviral, and antineoplastic effects . These activities suggest that the compound may interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions.
Result of Action
Similar compounds have shown in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum
Preparation Methods
The synthesis of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the furan ring: The furan ring can be introduced through various cyclization reactions.
Coupling reactions: The final step often involves coupling the thiazole and furan rings with the 3-chloro-2-methylphenyl group through carbamoylation reactions.
Chemical Reactions Analysis
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Comparison with Similar Compounds
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and has been studied for its antibacterial properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure, this compound has shown potential in various biological applications.
Biological Activity
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and a chloro-substituted phenyl group. The structural complexity is indicative of its potential for various biological interactions.
1. Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study demonstrated that derivatives of thiazole showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines such as Jurkat and HT29 . This suggests that modifications in the structure can enhance or reduce activity.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |
Thiazole Derivative 2 | 23.30 ± 0.35 | HT29 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Testing : In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity, particularly against resistant strains . The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups like chlorine enhance antibacterial efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Bcl-2 : Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .
- Carbonic Anhydrase Inhibition : Some derivatives have been reported to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .
Case Study 1: Cytotoxicity Against Leukemia Cells
A derivative of the compound was tested for its cytotoxic effects on leukemia cells. The results indicated a significant reduction in cell viability at low concentrations, affirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related thiazole compounds against various pathogens. Results showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Properties
IUPAC Name |
N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-10-12(18)4-2-5-13(10)20-15(22)8-11-9-25-17(19-11)21-16(23)14-6-3-7-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYDTZDFLDIJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.